AB-CHMINACA metabolite M5A AB-CHMINACA metabolite M5A AB-CHMINACA is a synthetic cannabinoid (CB) that is an analog of AB-FUBINACA, a potent agonist of the central CB1 receptor (Ki = 0.9 nM). AB-CHMINACA metabolite M5A is a potential metabolite produced during metabolism of AB-CHMINACA in the liver. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199429
InChI: InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20)
SMILES: C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O
Molecular Formula: C15H18N2O3
Molecular Weight: 274.3

AB-CHMINACA metabolite M5A

CAS No.:

Cat. No.: VC0199429

Molecular Formula: C15H18N2O3

Molecular Weight: 274.3

* For research use only. Not for human or veterinary use.

AB-CHMINACA metabolite M5A -

Specification

Molecular Formula C15H18N2O3
Molecular Weight 274.3
IUPAC Name 1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid
Standard InChI InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20)
Standard InChI Key XMHBGLQLPWENIV-UHFFFAOYSA-N
SMILES C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O
Appearance Assay:≥98% (mixture of diastereomers)A crystalline solid

Introduction

Chemical Properties and Structure

Molecular Identification and Properties

AB-CHMINACA metabolite M5A is formally identified by the IUPAC name 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, which precisely describes its chemical structure . The compound has been assigned the CAS number 2207957-90-0, providing a unique identifier in chemical databases and regulatory frameworks . With a molecular formula of C15H18N2O3, this metabolite has a molecular weight of 274.32 g/mol, making it a relatively small molecule compared to many pharmaceutical compounds .

The structure can be represented in various chemical notations that facilitate database searching and structure identification. The InChI Key XMHBGLQLPWENIV-UHFFFAOYSA-N and the canonical SMILES notation O=C(O)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3 provide standardized ways to represent this chemical structure in databases and scientific literature . These identifiers allow for unambiguous reference to the specific compound across different research contexts and regulatory frameworks, enabling researchers to access relevant information and ensure quality control in the production of analytical reference standards .

For research and forensic applications, these precise chemical identification parameters are essential for the development and validation of analytical methods . The unique identifiers help distinguish AB-CHMINACA metabolite M5A from other similar compounds, including isomeric metabolites that may have similar chemical formulas but different structures . This precision is particularly important in forensic toxicology, where accurate identification of specific metabolites can have significant legal implications and must meet stringent evidentiary standards .

Table 1: Chemical Identification of AB-CHMINACA Metabolite M5A

ParameterDetails
IUPAC Name1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid
CAS Number2207957-90-0
Molecular FormulaC15H18N2O3
Molecular Weight274.32 g/mol
InChI KeyXMHBGLQLPWENIV-UHFFFAOYSA-N
Canonical SMILESO=C(O)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3

Structural Characteristics and Modifications

The parent compound AB-CHMINACA has a structure characterized by several key components: a methyl amino butanone (AB) linked group, a cyclohexylmethyl (CHM) tail, an indazole (INA) core, and a carboxamide (CA) linker . During metabolism, significant transformations occur that lead to the formation of metabolite M5A. The most notable change is the hydroxylation of the cyclohexyl ring, which introduces a hydroxyl group that substantially increases the water solubility of the compound .

The structure includes a carboxylic acid group and a hydroxyl group, which significantly increase the polarity of the compound compared to the parent AB-CHMINACA . These structural modifications are part of the body's natural detoxification process, attempting to convert lipophilic compounds into more hydrophilic derivatives that can be more easily excreted through urine and bile . The increased polarity affects the metabolite's extraction efficiency from different biological matrices, chromatographic retention, and mass spectrometric fragmentation patterns, all of which must be considered when developing analytical methods .

Table 2: Structural Components of AB-CHMINACA Metabolite M5A

Structural ComponentDescription
Core StructureIndazole (INA)
Functional GroupsCarboxylic acid group, hydroxyl group
Key Metabolic ModificationsHydroxylation of cyclohexyl ring
Parent Compound StructureLinked group: methyl amino butanone (AB), Tail: cyclohexylmethyl (CHM), Core: indazole (INA), Linker: carboxamide (CA)

Research and Forensic Applications

Analytical Reference Standards

The primary applications of AB-CHMINACA metabolite M5A as an analytical reference standard include the development of detection methods for synthetic cannabinoid use, confirmation of AB-CHMINACA consumption in forensic cases, research into the pharmacokinetics and metabolism of synthetic cannabinoids, and evaluation of new analytical techniques for novel psychoactive substances . These applications support various fields, including forensic toxicology, clinical toxicology, workplace drug testing, and academic research .

Despite their importance, reference standards for synthetic cannabinoid metabolites face certain challenges, including limited availability, high cost, and regulatory restrictions on their production, distribution, and use . These challenges can impact research and testing capabilities, particularly in regions with limited resources or strict regulatory frameworks . Additionally, the rapid evolution of synthetic cannabinoids in the illicit drug market requires continuous development of new reference standards for emerging compounds and their metabolites .

Toxicological Considerations

Known Toxicological Properties

The toxicological assessment of synthetic cannabinoids and their metabolites faces several challenges, including the limited availability of pure reference compounds for research, ethical constraints on human studies, and the rapid evolution of new compounds in the illicit market . These challenges have contributed to the knowledge gaps regarding metabolites like M5A and highlight the need for innovative research approaches to advance our understanding of their toxicological profiles .

Research Limitations and Future Directions

Current research on the specific toxicological properties of AB-CHMINACA metabolite M5A is limited by several significant constraints . Most studies focus on the detection and identification of this metabolite rather than its individual pharmacological or toxicological effects . This emphasis on analytical characterization rather than biological activity reflects the primary forensic and research applications of this compound but represents a significant gap in scientific understanding .

The limitations in research on AB-CHMINACA metabolite M5A stem from various factors, including the challenges associated with synthesizing or isolating sufficient quantities of pure metabolite for comprehensive pharmacological testing . The regulatory restrictions surrounding controlled substances and their analogues can also impede research, limiting the institutions and researchers able to conduct such studies . Additionally, the rapid emergence of new synthetic cannabinoids often directs research priorities toward characterizing new compounds rather than conducting in-depth studies of metabolites of existing compounds .

Addressing these research limitations would require coordinated efforts from various stakeholders, including academic institutions, regulatory bodies, funding agencies, and commercial suppliers of research chemicals . Enhancing research capabilities for synthetic cannabinoid metabolites could involve developing streamlined processes for synthesizing metabolite standards, establishing specialized research programs focused on metabolite characterization, and creating interdisciplinary collaborations to maximize the knowledge gained from limited research materials .

Analytical Detection Methods

Mass Spectrometry Techniques

The detection and quantification of AB-CHMINACA metabolite M5A primarily rely on advanced mass spectrometric techniques, which offer the sensitivity and specificity required for identifying specific metabolites in complex biological matrices . Various instrumental approaches have been employed for this purpose, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-resolution mass spectrometry (HRMS), and gas chromatography-mass spectrometry (GC-MS) . These techniques allow for the selective detection of the metabolite based on its unique mass spectral characteristics, chromatographic retention time, and fragmentation patterns .

The mass spectrometric analysis of AB-CHMINACA metabolite M5A typically involves specific methodological considerations to optimize detection sensitivity and specificity . These include careful selection of ionization parameters, fragmentation conditions, and monitored ion transitions to maximize analytical performance . The development and validation of these methods require the use of certified reference standards to ensure accurate identification and quantification .

Method validation typically includes assessment of parameters such as limit of detection, limit of quantification, linearity, accuracy, precision, matrix effects, and potential interferences . These rigorous validation procedures are essential for ensuring the reliability of analytical results, particularly in forensic contexts where findings may have legal implications . The combination of chromatographic separation with mass spectrometric detection provides powerful tools for distinguishing between structurally similar compounds, including isomeric metabolites that may have nearly identical molecular weights .

The analytical detection of synthetic cannabinoid metabolites faces ongoing challenges due to the continuous emergence of new compounds and the need for increasingly sensitive and specific methods . This has driven continuous innovation in mass spectrometric techniques, including the development of high-resolution accurate mass spectrometry, ion mobility spectrometry, and novel sample preparation approaches . These advances have enhanced the capabilities of analytical laboratories to detect and identify metabolites like M5A, even at low concentrations in complex biological samples .

Biological Matrices for Detection

Different biological matrices offer various advantages and limitations for detecting AB-CHMINACA metabolite M5A, influencing the choice of specimen for specific analytical purposes . Urine typically provides the longest detection window for metabolites like M5A, often allowing detection for days to weeks after exposure depending on factors such as dose, frequency of use, and individual metabolic variables . The non-invasive collection of urine samples and the generally higher concentrations of metabolites in this matrix make it a common choice for drug testing purposes .

Table 3: Detection Characteristics in Biological Matrices

Biological MatrixDetection WindowAdvantagesLimitations
UrineDays to weeksNon-invasive collection, higher metabolite concentrationsPrivacy concerns, potential for adulteration
BloodHours to daysDirect correlation with acute intoxicationInvasive collection, shorter detection window
Oral FluidHours to daysNon-invasive collection, difficult to adulterateLower concentrations, shorter detection window
HairWeeks to monthsExtended detection window, segmental analysis possiblePotential for external contamination, complex analysis

Regulatory Status and Availability

Legal Classification

In forensic and research contexts, AB-CHMINACA metabolite M5A is primarily classified as an analytical reference standard rather than as a controlled substance in its own right . This classification allows for its limited production and distribution for legitimate scientific and forensic purposes while restricting its general availability . The regulatory approach to metabolites of controlled substances varies between jurisdictions, with some legal frameworks employing broad definitions that may encompass metabolites under certain circumstances, while others specifically exclude metabolites unless separately listed .

The global regulatory response to synthetic cannabinoids continues to evolve in response to emerging threats and increased scientific understanding . Some jurisdictions have implemented generic legislation designed to control broad classes of synthetic cannabinoids based on their chemical structure or pharmacological activity, potentially encompassing metabolites with similar structural features . Other approaches include temporary scheduling mechanisms that allow for rapid control of emerging substances pending comprehensive risk assessment .

Research Restrictions and Availability

The availability of such reference standards is essential for advancing research on synthetic cannabinoids and developing effective detection methods . Collaborative approaches involving regulatory authorities, academic institutions, and industry stakeholders can help navigate these research restrictions while advancing scientific knowledge . Such collaborations can facilitate the development of streamlined processes for obtaining research materials, sharing analytical data, and disseminating research findings .

These collaborative efforts are essential for addressing the knowledge gaps regarding compounds like AB-CHMINACA metabolite M5A and informing effective responses to synthetic cannabinoids . They can also support the implementation of best practices for handling controlled substances in research settings and ensure that regulatory frameworks evolve in ways that protect public health while enabling scientific progress .

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